N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline
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Overview
Description
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2-bromoethylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the bromoethyl group, displacing the bromide ion and forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted imidazole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various enzymatic activities. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the imidazole ring but shares the nitro and aniline moieties.
2-(1H-Imidazol-1-yl)ethylamine: Contains the imidazole ring and ethylamine group but lacks the nitro group.
N-(2-Nitrophenyl)imidazole: Contains both the nitro and imidazole groups but lacks the ethyl linkage.
Uniqueness
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline is unique due to the combination of the imidazole ring, nitro group, and aniline moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)11-4-2-1-3-10(11)13-6-8-14-7-5-12-9-14/h1-5,7,9,13H,6,8H2 |
InChI Key |
CJIOUVOVPARANP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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